molecular formula C10H10O2 B12588293 1-Hydroxy-3-phenylbut-3-en-2-one CAS No. 872891-62-8

1-Hydroxy-3-phenylbut-3-en-2-one

Cat. No.: B12588293
CAS No.: 872891-62-8
M. Wt: 162.18 g/mol
InChI Key: SKCZEZIROFNQBF-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenylbut-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a hydroxy ketone, characterized by the presence of both hydroxyl and carbonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-3-phenylbut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent such as phenylmagnesium bromide. This reaction is typically carried out at low temperatures (below 10°C) in the presence of tetrahydrofuran or a mixture of tetrahydrofuran and toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis involving Grignard reagents and ketones can be scaled up for industrial applications, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

    Oxidation: Formation of 3-phenylbut-3-en-2-one.

    Reduction: Formation of 1-phenylbut-3-en-2-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Hydroxy-3-phenylbut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-phenylbut-3-en-2-one involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-3-phenylbut-3-en-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

872891-62-8

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-hydroxy-3-phenylbut-3-en-2-one

InChI

InChI=1S/C10H10O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,11H,1,7H2

InChI Key

SKCZEZIROFNQBF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)CO

Origin of Product

United States

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